molecular formula C7H11NO B1329480 N-Allyl-2-pyrrolidinone CAS No. 2687-97-0

N-Allyl-2-pyrrolidinone

Cat. No.: B1329480
CAS No.: 2687-97-0
M. Wt: 125.17 g/mol
InChI Key: DURRSEGFTCZKMK-UHFFFAOYSA-N
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Description

N-Allyl-2-pyrrolidinone, also known as 1-allyl-2-pyrrolidinone, is an organic compound with the molecular formula C7H11NO. It is a derivative of pyrrolidin-2-one, featuring an allyl group attached to the nitrogen atom. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and functional properties .

Preparation Methods

The synthesis of N-Allyl-2-pyrrolidinone can be achieved through various methods:

Properties

IUPAC Name

1-prop-2-enylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-2-5-8-6-3-4-7(8)9/h2H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURRSEGFTCZKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181383
Record name 1-(Allyl)pyrrolidin-2-one
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Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2687-97-0
Record name 1-(2-Propen-1-yl)-2-pyrrolidinone
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Record name 1-(Allyl)pyrrolidin-2-one
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Record name 2687-97-0
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Record name 1-(Allyl)pyrrolidin-2-one
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Record name 1-(allyl)pyrrolidin-2-one
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Record name 1-Allyl-2-pyrrolidinone
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Synthesis routes and methods

Procedure details

To a 5 liter volume flask of glass equipped with a stirrer, a fractional distillation column, a thermometer and a dropping funnel, there were added 270.1 g (5.0 mol) of sodium methoxide and 2 liters of toluene. After 425.6 g (5.0 mol) of 2-pyrrolidone was dropwise added to the flask through the dropping funnel at room temperature, the resulting methanol was completely removed by the fractional distillation column. 6.9 g (25 mmol) of (Butyl-)4NCl was added as a phase transfer catalyst and 382.7 g (5.0 mol) of allyl chloride was dropwise added to the reaction mixture at a temperature ranging from 60° to 70° C. through the dropping funnel to react them. After the completion of the reaction, water was added to dissolve salts formed during the reaction and then the organic phase was removed. Then the organic phase was distilled to separate the fractions having a boiling point ranging from 75° to 76° C./4 mmHg. Thus, 562.5 g of 1-allyl-2-oxopyrrolidine was obtained in a yield of 89.9%.
Name
sodium methoxide
Quantity
270.1 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
425.6 g
Type
reactant
Reaction Step Two
Quantity
382.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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